molecular formula C16H10BrF3N2 B2845949 1-(3-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole CAS No. 318288-98-1

1-(3-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole

Cat. No.: B2845949
CAS No.: 318288-98-1
M. Wt: 367.169
InChI Key: JVLYYRIVLHTYMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole is a chemical compound that features both bromine and trifluoromethyl functional groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted pyrazole derivative.

Scientific Research Applications

1-(3-Bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions .

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole is unique due to the combination of bromine and trifluoromethyl groups, which confer distinct electronic and steric effects. These properties can influence the compound’s reactivity, stability, and interactions with biological targets .

Properties

IUPAC Name

1-(3-bromophenyl)-4-[3-(trifluoromethyl)phenyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrF3N2/c17-14-5-2-6-15(8-14)22-10-12(9-21-22)11-3-1-4-13(7-11)16(18,19)20/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLYYRIVLHTYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN(N=C2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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